molecular formula C20H16ClN5O3 B1682010 Telatinib CAS No. 332012-40-5

Telatinib

Número de catálogo B1682010
Número CAS: 332012-40-5
Peso molecular: 409.8 g/mol
Clave InChI: QFCXANHHBCGMAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Telatinib is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β, and c-Kit . It is under investigation in clinical trials, such as NCT03817411, which is studying Telatinib in combination with Capecitabine/Oxaliplatin in 1st Line Gastric or GEJ Cancer .


Molecular Structure Analysis

Telatinib has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 g/mol . Its IUPAC name is 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide . The structure of Telatinib has been studied using various computational and experimental techniques .

Aplicaciones Científicas De Investigación

Results

Telatinib showed a decrease in proliferation and tumor growth, induced apoptosis, and specifically affected PDGFRA, FLT1, and FLT4 signaling. It provided a biological substantiation of a complete clinical remission seen in a patient with PHE .

Methods: Patients received Telatinib in combination with chemotherapy agents like Irinotecan and Capecitabine in a phase I trial, with cardiac monitoring implemented due to observed cardiac toxicity .

Results

Some patients experienced reversible cardiac events such as silent myocardial infarction and decreased left ventricular ejection fraction. Continuous administration of Telatinib was found to be safe, but cardiac toxicity requires further investigation .

Neurology

Results

Endocrinology

Methods

Results: Expected results could include a reduction in tumor growth and improved patient outcomes, as evidenced by partial responses in some cancer patients .

Methods

Patients were administered Telatinib twice daily continuously, along with Irinotecan once every three weeks, and Capecitabine orally twice daily on days 1 to 14 in cycles of 21 days. The study evaluated toxicity according to the Common Terminology Criteria for Adverse Events version 3.0, and tumor efficacy was assessed using the Response Evaluation Criteria in Solid Tumors .

Methods

The study likely involved administering Telatinib to CRC patients and monitoring its pharmacokinetics, safety, and antitumor activity. The evaluation would include clinical assessments, imaging studies, and biomarker analysis .

Results

The treatment was well tolerated, and while the single-agent antitumor activity was limited, pharmacodynamic results suggested biological activity of Telatinib. This justifies further evaluation of Telatinib in combination with standard chemotherapy regimens for CRC patients .

Safety And Hazards

Telatinib can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Direcciones Futuras

The future of kinase inhibitors like Telatinib lies in overcoming the challenge of drug resistance . Research is ongoing to improve the potency and specificity of these inhibitors, and more than 70 new drugs have been approved since the first kinase inhibitor, imatinib, was approved in 2001 .

Propiedades

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954809
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telatinib

CAS RN

332012-40-5
Record name Telatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332012-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telatinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telatinib
Reactant of Route 2
Reactant of Route 2
Telatinib
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Telatinib
Reactant of Route 4
Reactant of Route 4
Telatinib
Reactant of Route 5
Reactant of Route 5
Telatinib
Reactant of Route 6
Reactant of Route 6
Telatinib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.